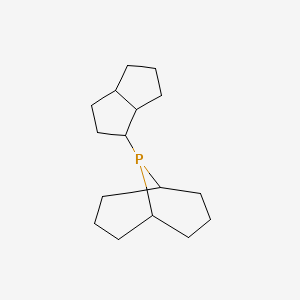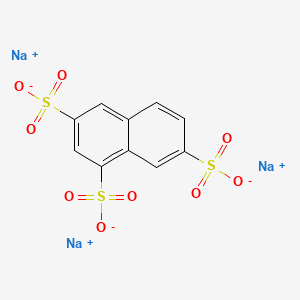
Trisodium naphthalene-1,3,7-trisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium naphthalene-1,3,7-trisulphonate is a chemical compound with the molecular formula C10H5Na3O9S3. It is a trisulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium naphthalene-1,3,7-trisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is treated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the 1, 3, and 7 positions.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium naphthalene-1,3,7-trisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to naphthalene or its partially sulfonated derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene or partially sulfonated naphthalene.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Trisodium naphthalene-1,3,7-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which trisodium naphthalene-1,3,7-trisulphonate exerts its effects depends on its application:
In chemical reactions: Acts as a sulfonating agent or a stabilizer.
In biological systems: Interacts with proteins and other biomolecules, potentially altering their function or stability.
In industrial applications: Provides stability to formulations and prevents degradation of other components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium naphthalene-1,3,6-trisulphonate
- Trisodium naphthalene-1,3,5-trisulphonate
- Trisodium naphthalene-2,4,8-trisulphonate
Uniqueness
Trisodium naphthalene-1,3,7-trisulphonate is unique due to its specific sulfonation pattern, which can influence its reactivity and solubility compared to other trisulfonated naphthalene derivatives. This unique pattern can make it more suitable for certain applications where other derivatives might not perform as well.
Eigenschaften
CAS-Nummer |
84100-31-2 |
|---|---|
Molekularformel |
C10H5Na3O9S3 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
trisodium;naphthalene-1,3,7-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-2-1-6-3-8(21(14,15)16)5-10(9(6)4-7)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZMIKQGGRDSRURY-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


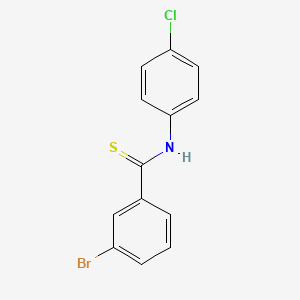
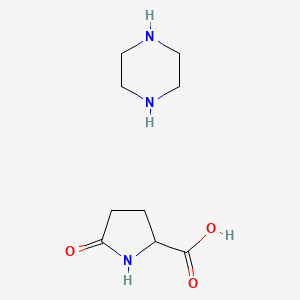
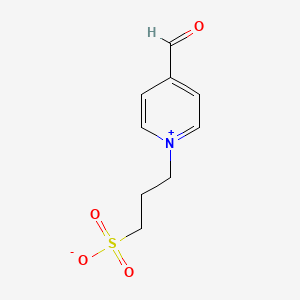

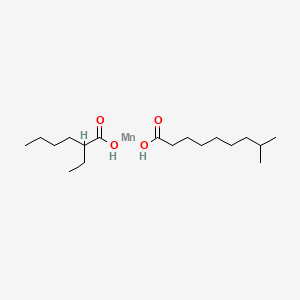

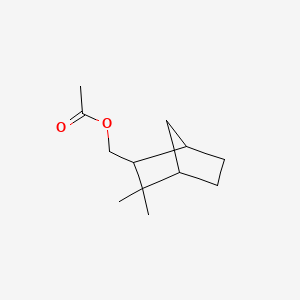

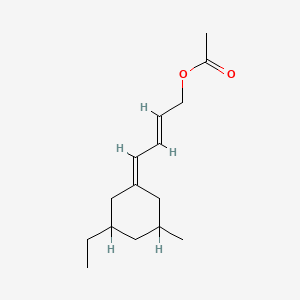

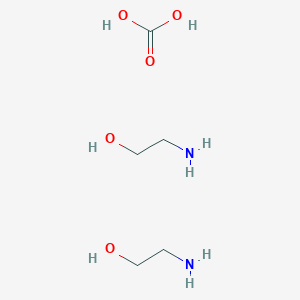
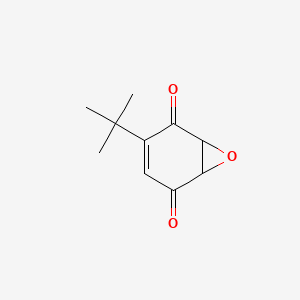
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
